N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Benzoylation: The thiazole intermediate can be benzoylated using benzoyl chloride in the presence of a base like pyridine.
Nitration: The final step involves nitration of the benzamide derivative using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can be substituted with other acyl groups using appropriate acylating agents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Acyl chlorides, bases like pyridine.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: Corresponding amine derivative.
Substitution: New acylated thiazole derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to other bioactive thiazole derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes and receptors, modulating their activity. The nitrobenzamide moiety might contribute to its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)-benzamide: Lacks the nitro group, which might affect its biological activity.
N-(5-benzoyl-4-phenylthiazol-2-yl)-3,5-dinitrobenzamide: Contains additional nitro groups, potentially altering its reactivity and biological properties.
Uniqueness
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzoyl and nitro groups on the thiazole ring can provide distinct properties compared to other thiazole derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-20(16-11-5-2-6-12-16)21-19(15-9-3-1-4-10-15)24-23(31-21)25-22(28)17-13-7-8-14-18(17)26(29)30/h1-14H,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJMTCNSCICPOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.